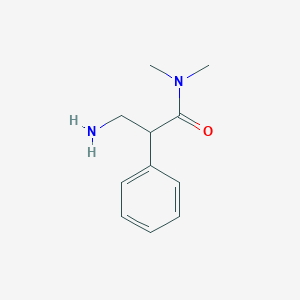
3-amino-N,N-dimethyl-2-phenylpropanamide
Cat. No. B8775706
M. Wt: 192.26 g/mol
InChI Key: JVBUGQVYMKHASD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05776983
Procedure details


To a stirred 4° C. CH2Cl2 solution (5 mL) containing HNMe2 (180 mg, 4 mmol) under N2, was added 2M AlMe3 in toluene (2 mL, 4 mmol). The reaction was warmed to 20° C. and stirred for five minutes before adding a CH2Cl2 solution (4 mL) containing α-[[(trifluoroacetyl)amino]methyl]benzeneacetic acid, ethyl ester (600 mg, 2.1 mmol). After two days, the reaction was quenched with 1 N aq. HCl, and extracted 3× with EtOAc. The EtOAc fractions were washed with brine, dried over Na2SO4, and concentrated. The crude product was chromatographed on silica gel using 4:1 hexane/EtOAc to elute 380 mg (63%) of the desired trifluoroacetamide which was heated to 60° C. for five hours in MeOH (2 mL) containing 1N aq. NaOH (3 mL). The reaction was diluted with brine, extracted 4× with EtOAc, dried over Na2SO4, and concentrated to yield the title compound as a clear oil (280 mg, 74%).


Name
α-[[(trifluoroacetyl)amino]methyl]benzeneacetic acid, ethyl ester
Quantity
600 mg
Type
reactant
Reaction Step Two




Name
Yield
74%
Identifiers


|
REACTION_CXSMILES
|
[NH:1]([CH3:3])[CH3:2].C[Al](C)C.C1(C)C=CC=CC=1.FC(F)(F)C([NH:19][CH2:20][CH:21]([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)[C:22](OCC)=[O:23])=O>C(Cl)Cl>[NH2:19][CH2:20][CH:21]([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)[C:22]([N:1]([CH3:3])[CH3:2])=[O:23]
|
Inputs


Step One
Step Two
|
Name
|
α-[[(trifluoroacetyl)amino]methyl]benzeneacetic acid, ethyl ester
|
|
Quantity
|
600 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)NCC(C(=O)OCC)C1=CC=CC=C1)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for five minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a stirred 4° C
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After two days
|
|
Duration
|
2 d
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction was quenched with 1 N aq. HCl
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted 3× with EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
The EtOAc fractions were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was chromatographed on silica gel using 4:1 hexane/EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
to elute 380 mg (63%) of the desired trifluoroacetamide which
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated to 60° C. for five hours in MeOH (2 mL)
|
|
Duration
|
5 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing 1N aq. NaOH (3 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction was diluted with brine
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted 4× with EtOAc
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCC(C(=O)N(C)C)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 280 mg | |
| YIELD: PERCENTYIELD | 74% | |
| YIELD: CALCULATEDPERCENTYIELD | 69.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
